

reaction mechanism of Dichlorobis(trichlorosilyl)methane formation

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Compound of Interest

Compound Name: *Dichlorobis(trichlorosilyl)methane*

Cat. No.: *B6591962*

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An In-depth Technical Guide to the Reaction Mechanism of Dichlorobis(trichlorosilyl)methane Formation

This technical guide provides a detailed overview of the proposed reaction mechanism for the formation of **dichlorobis(trichlorosilyl)methane**, a compound of interest for researchers and scientists in the field of organosilicon chemistry. Due to the limited direct experimental data on the synthesis of **dichlorobis(trichlorosilyl)methane**, this guide outlines a plausible two-step synthetic pathway. The first step involves the formation of the precursor, bis(trichlorosilyl)methane, followed by its subsequent chlorination.

Part 1: Synthesis of the Precursor, Bis(trichlorosilyl)methane

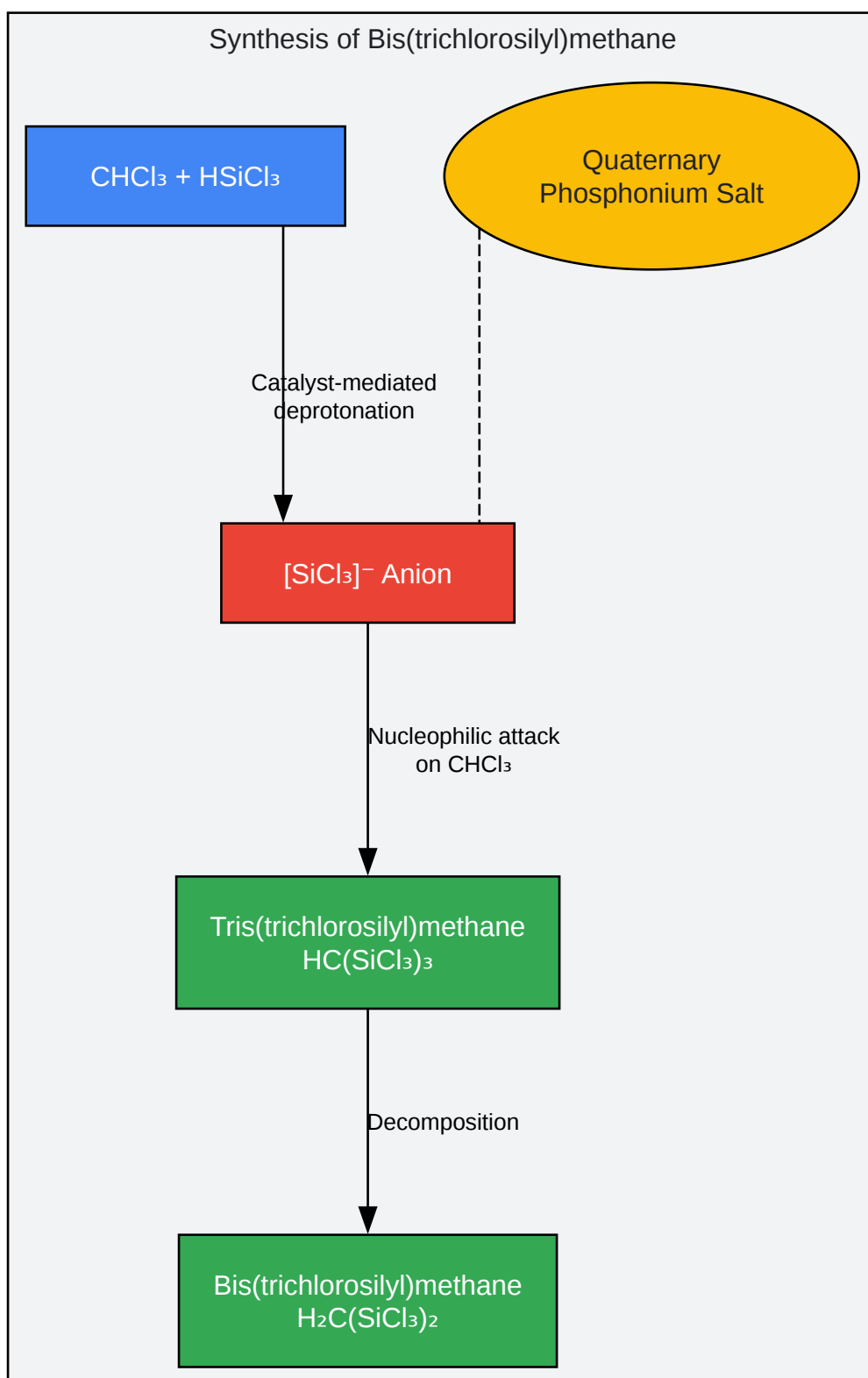
The primary route for synthesizing bis(trichlorosilyl)methane involves the reaction of chloroform (CHCl_3) with trichlorosilane (HSiCl_3). This reaction is typically facilitated by a catalyst, such as a tertiary organic amine or a quaternary organophosphonium salt.^{[1][2]}

Reaction Mechanism

The synthesis is believed to proceed through a dehydrochlorinative coupling reaction. The catalyst plays a crucial role in activating the trichlorosilane. In the case of a phosphonium salt catalyst, it is postulated to facilitate the formation of a highly nucleophilic trichlorosilyl anion (SiCl_3^-).^[1] This anion then acts as the key reactive intermediate.

The proposed mechanism involves the following steps:

- **Formation of the Trichlorosilyl Anion:** The catalyst assists in the deprotonation of trichlorosilane to generate the trichlorosilyl anion.
- **Nucleophilic Attack:** The trichlorosilyl anion attacks the carbon atom of chloroform, displacing a chloride ion and forming a silicon-carbon bond. This results in the formation of tris(trichlorosilyl)methane.
- **Decomposition to Product:** Under the reaction conditions, the tris(trichlorosilyl)methane can be unstable and decompose to yield the desired bis(trichlorosilyl)methane.^[2]



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Caption: Proposed reaction pathway for the synthesis of bis(trichlorosilyl)methane.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of bis(trichlorosilyl)methane.

Reactant 1	Reactant 2	Catalyst	Temperature (°C)	Time (h)	Yield (%)	Reference
Chloroform (3.10 mol)	Trichlorosilane (15.5 mol)	Tetrabutylphosphonium chloride (0.031 mmol)	150	2	52.6	[2]

Experimental Protocol

The following experimental protocol is based on a patented procedure for the synthesis of bis(trichlorosilyl)methane.[\[2\]](#)

- **Reactor Preparation:** A 4-liter stainless steel high-pressure reactor is dried under a nitrogen atmosphere.
- **Charging Reactants:** Under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane to the reactor.
- **Reaction:** Seal the reaction vessel and heat to 150°C for 2 hours.
- **Purification:** After the reaction is complete, the product is isolated by distillation under reduced pressure. This procedure reportedly yields 460.6 g of bis(trichlorosilyl)methane.[\[2\]](#)

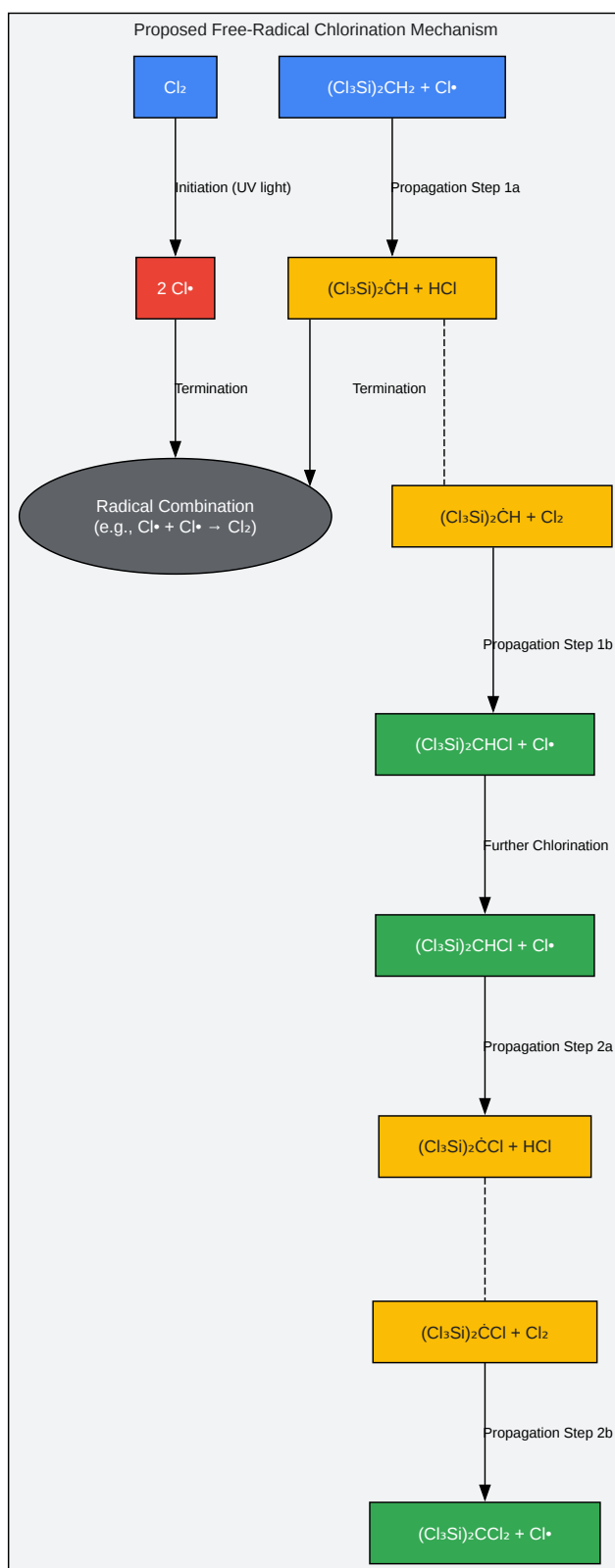
Part 2: Proposed Formation of Dichlorobis(trichlorosilyl)methane

The formation of **dichlorobis(trichlorosilyl)methane**, $((\text{Cl}_3\text{Si})_2\text{CCl}_2)$, is theoretically achievable through the free-radical chlorination of bis(trichlorosilyl)methane.[\[1\]](#) This proposed mechanism is analogous to the well-established chlorination of methane.[\[3\]\[4\]](#)

Reaction Mechanism

The reaction is a photochemical process, typically initiated by ultraviolet (UV) light, and proceeds via a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.^[3]

- Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl_2) by UV light, generating two highly reactive chlorine radicals ($\text{Cl}\cdot$).^[1]
- Propagation: This is a two-step cyclic process.
 - A chlorine radical abstracts a hydrogen atom from the methylene bridge of bis(trichlorosilyl)methane, forming hydrogen chloride (HCl) and a silyl-substituted carbon radical ($(\text{Cl}_3\text{Si})_2\dot{\text{C}}\text{H}$).^[1]
 - This carbon radical then reacts with another chlorine molecule to produce chloro-bis(trichlorosilyl)methane ($(\text{Cl}_3\text{Si})_2\text{CHCl}$) and a new chlorine radical, which can then continue the chain reaction.^[1] To form the dichloro- product, this propagation cycle would repeat, with a chlorine radical abstracting the remaining hydrogen atom from chloro-bis(trichlorosilyl)methane to form a dichloromethyl radical, which then reacts with another chlorine molecule.
- Termination: The chain reaction is terminated when two radicals combine, removing them from the reaction cycle. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a silyl-substituted carbon radical.^[1]



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Caption: Proposed free-radical chain mechanism for the chlorination of bis(trichlorosilyl)methane.

Quantitative Data and Experimental Protocol

Currently, there is a lack of specific published quantitative data (e.g., reaction yields, optimal conditions) and detailed experimental protocols for the direct synthesis of **dichlorobis(trichlorosilyl)methane** via this chlorination pathway. The mechanism described is based on established principles of free-radical halogenation.^{[1][3]} Further experimental investigation would be required to optimize this synthetic route and quantify its efficiency.

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